molecular formula C21H24N4O4S B2945473 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 1112439-46-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No.: B2945473
CAS No.: 1112439-46-9
M. Wt: 428.51
InChI Key: MPIBGVOBEUVWQT-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide is a complex organic compound that features a benzodioxole moiety, a thienopyrimidine core, and a propanamide linkage

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Thienopyrimidine Core: This involves the condensation of thiophene derivatives with guanidine or similar reagents under acidic or basic conditions.

    Linking the Benzodioxole and Thienopyrimidine Units: This step often involves nucleophilic substitution reactions, where the benzodioxole moiety is introduced to the thienopyrimidine core.

    Formation of the Propanamide Linkage: This can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The thienopyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced thienopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the thienopyrimidine core can modulate biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide is unique due to its combination of a benzodioxole moiety and a thienopyrimidine core, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-3-24(4-2)21-23-15-8-10-30-19(15)20(27)25(21)9-7-18(26)22-12-14-5-6-16-17(11-14)29-13-28-16/h5-6,8,10-11H,3-4,7,9,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIBGVOBEUVWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC4=C(C=C3)OCO4)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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